Predicted Physicochemical Differentiation: pKa Modulation Relative to Hypothetical Unsubstituted Pyrroloxamic Acid
The predicted acid dissociation constant (pKa) for 3-CDMPOA is 1.90±0.20 . This is influenced by the 3-position cyano group and is expected to be markedly lower than the pKa of unsubstituted pyrroloxamic acid (predicted to be >2.0 due to the absence of the electron-withdrawing nitrile). While exact experimental pKa for the comparator is absent in public data, the shift enhances the anion stability of 3-CDMPOA at physiological pH, directly impacting its metal-chelating properties and protein binding [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.90 ± 0.20 (Predicted) |
| Comparator Or Baseline | Unsubstituted pyrroloxamic acid (pKa predicted >2.0, no cyano substituent) |
| Quantified Difference | Predicted pKa shift of > -0.10 units due to the 3-cyano functionality |
| Conditions | Computational prediction via ChemicalBook; experimental validation required. |
Why This Matters
A lower pKa ensures the compound exists predominantly in its active, anionic form for metal-ion coordination in enzyme active sites, potentially offering superior potency in chelation-dependent inhibition mechanisms compared to non-cyano analogs.
- [1] MeSH record and class-level inference for pyrroloxamic acid enzyme inhibition. View Source
